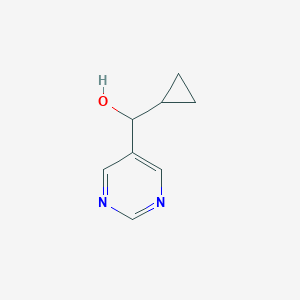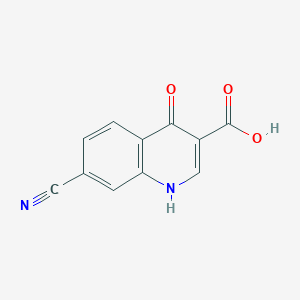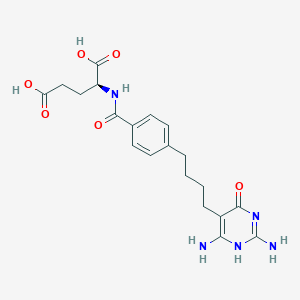
Cyclopropyl(pyrimidin-5-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropyl(pyrimidin-5-yl)methanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a cyclopropyl derivative of pyrimidine, which is a heterocyclic organic compound that contains two nitrogen atoms in its ring structure. Cyclopropyl(pyrimidin-5-yl)methanol is synthesized through a multistep process that involves the use of various reagents and catalysts.
Mécanisme D'action
The mechanism of action of Cyclopropyl(pyrimidin-5-yl)methanol is not fully understood, but it is believed to involve the inhibition of key enzymes and receptors in the body. For example, Cyclopropyl(pyrimidin-5-yl)methanol has been shown to inhibit acetylcholinesterase activity, which leads to an increase in the levels of acetylcholine in the brain. This increase in acetylcholine levels is believed to be responsible for the compound's potential therapeutic effects in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects
Cyclopropyl(pyrimidin-5-yl)methanol has been shown to exhibit various biochemical and physiological effects in the body. For example, this compound has been shown to inhibit the growth of cancer cells in vitro, indicating its potential as an anticancer agent. Cyclopropyl(pyrimidin-5-yl)methanol has also been shown to inhibit acetylcholinesterase activity, which is believed to be responsible for its potential therapeutic effects in the treatment of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Cyclopropyl(pyrimidin-5-yl)methanol in lab experiments is its potential as a therapeutic agent for the treatment of various diseases. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the research and development of Cyclopropyl(pyrimidin-5-yl)methanol. One direction is the development of new derivatives of this compound with improved therapeutic properties. Another direction is the study of the mechanism of action of Cyclopropyl(pyrimidin-5-yl)methanol, which may lead to the development of new drugs for the treatment of various diseases. Additionally, the potential toxicity of this compound should be further studied to determine its safety for use in humans.
Applications De Recherche Scientifique
Cyclopropyl(pyrimidin-5-yl)methanol has potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to exhibit antitumor activity, making it a potential candidate for the development of new anticancer drugs. Cyclopropyl(pyrimidin-5-yl)methanol has also been studied for its potential use as a therapeutic agent for the treatment of Alzheimer's disease, as it has been shown to inhibit acetylcholinesterase activity, which is a key enzyme involved in the pathogenesis of Alzheimer's disease.
Propriétés
Numéro CAS |
117975-22-1 |
|---|---|
Nom du produit |
Cyclopropyl(pyrimidin-5-yl)methanol |
Formule moléculaire |
C8H10N2O |
Poids moléculaire |
150.18 g/mol |
Nom IUPAC |
cyclopropyl(pyrimidin-5-yl)methanol |
InChI |
InChI=1S/C8H10N2O/c11-8(6-1-2-6)7-3-9-5-10-4-7/h3-6,8,11H,1-2H2 |
Clé InChI |
MSPRNXDRUFWZPM-UHFFFAOYSA-N |
SMILES |
C1CC1C(C2=CN=CN=C2)O |
SMILES canonique |
C1CC1C(C2=CN=CN=C2)O |
Synonymes |
5-Pyrimidinemethanol, alpha-cyclopropyl- (9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide](/img/structure/B37993.png)






![Zinc, [ethanedioato(2-)-kappaO1,kappaO2]-](/img/structure/B38008.png)



